molecular formula C15H24O2 B13622165 3,5-Dimethyladamantane-1-propanoic Acid

3,5-Dimethyladamantane-1-propanoic Acid

Cat. No.: B13622165
M. Wt: 236.35 g/mol
InChI Key: CDNMFYYWCNXSQZ-UHFFFAOYSA-N
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Description

Significance of the Adamantane (B196018) Framework as a Rigid Scaffolding Motif in Organic Synthesis and Materials Science

The adamantane molecule is a tricyclic hydrocarbon with a diamondoid structure, meaning its carbon atom arrangement is superimposable on a subunit of the diamond lattice. wikipedia.org This structure imparts exceptional rigidity and thermal stability. worldscientific.com Its three-dimensional and bulky nature provides a well-defined and predictable geometry, making it an ideal scaffold or building block in the design of complex molecules. nih.govresearchgate.net

In organic synthesis, the adamantane moiety is often incorporated into drug molecules to enhance their lipophilicity, which can improve their pharmacokinetic properties. nih.gov This "lipophilic bullet" strategy has been successfully employed in the development of various pharmaceuticals. nih.gov The rigid framework of adamantane can also be used to orient functional groups in a specific spatial arrangement, which is crucial for designing molecules that can interact with biological targets with high specificity. nih.gov

In materials science, the predictable and robust nature of the adamantane core is utilized in the construction of polymers with enhanced thermal stability and mechanical properties. researchgate.net Its derivatives are also explored for applications in nanotechnology and the development of novel functional materials. researchgate.net The ability to functionalize the bridgehead positions of the adamantane cage allows for the creation of tetrahedrally oriented structures, which are valuable in building well-defined supramolecular assemblies and metal-organic frameworks. nih.govmdpi.com

Overview of Carboxylic Acid Functionalities within Polycyclic Hydrocarbon Derivatives

The introduction of a carboxylic acid group (–COOH) onto a polycyclic hydrocarbon, such as adamantane, significantly alters its physicochemical properties. The carboxylic acid functionality is a versatile handle that can be readily converted into other functional groups like esters, amides, and acid halides, providing a gateway to a wide array of derivatives. researchgate.net

The presence of the carboxyl group can increase the polarity and aqueous solubility of the otherwise highly lipophilic adamantane core, which can be advantageous in biological applications. biosynth.com Furthermore, the carboxylic acid can participate in hydrogen bonding and other non-covalent interactions, influencing the self-assembly and crystal packing of adamantane-containing molecules. This is a key aspect in the design of new materials with specific solid-state properties. rsc.org

The electronic properties of the adamantane cage are also influenced by the electron-withdrawing nature of the carboxylic acid group. This can affect the reactivity of the adamantane scaffold in subsequent chemical transformations. nih.gov

Historical Context of Adamantane Functionalization and Carboxylation Reactions

The existence of adamantane was first postulated in 1924, but it was not until 1933 that it was first isolated from petroleum. worldscientific.comchemistrylearner.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941. worldscientific.comchemistrylearner.com However, it was the development of a more efficient synthesis by Paul von Ragué Schleyer in 1957 that made adamantane and its derivatives more readily available for widespread research. nih.gov

The functionalization of the adamantane core has been a subject of intense study. One of the most important methods for introducing a carboxylic acid group onto the adamantane scaffold is the Koch-Haaf reaction. wikipedia.org This reaction typically involves the treatment of an alcohol or alkene with carbon monoxide in the presence of a strong acid, such as sulfuric acid, to yield a carboxylic acid. wikipedia.org In the context of adamantane, this reaction can be used to directly carboxylate the adamantane cage at a bridgehead position. wikipedia.orgbeilstein-journals.org The use of formic acid as a source of carbon monoxide in the Koch-Haaf reaction is a common variation. wikipedia.org Numerous methods for the carboxylation of adamantane and its derivatives have been developed, often starting from halogenated or hydroxylated adamantane precursors. google.com

The following table provides a summary of key historical milestones in adamantane chemistry:

YearMilestoneKey Figure(s)Reference(s)
1924Postulated the existence of adamantaneH. Decker chemistrylearner.com
1933First isolation of adamantane from petroleumS. Landa and V. Machacek chemistrylearner.com
1941First laboratory synthesis of adamantaneVladimir Prelog worldscientific.comchemistrylearner.com
1957Development of an efficient synthesis of adamantanePaul von Ragué Schleyer nih.gov

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1-adamantyl)propanoic acid

InChI

InChI=1S/C15H24O2/c1-13-5-11-6-14(2,8-13)10-15(7-11,9-13)4-3-12(16)17/h11H,3-10H2,1-2H3,(H,16,17)

InChI Key

CDNMFYYWCNXSQZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethyladamantane 1 Propanoic Acid

Retrosynthetic Analysis of the 3,5-Dimethyladamantane-1-propanoic Acid Architecture

A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent disconnection is the bond between the adamantane (B196018) core and the propanoic acid side chain (C1-Cα). This leads back to a functionalized 1,3-dimethyladamantane (B135411) synthon and a three-carbon building block. The 1,3-dimethyladamantane core itself can be conceptually disassembled, although in practice, the pre-formed cage is the typical starting point for such syntheses.

The primary synthetic strategy would, therefore, involve the selective functionalization of the C-1 bridgehead position of 1,3-dimethyladamantane, followed by the attachment and elaboration of the three-carbon side chain. An alternative forward-thinking approach could involve the direct installation of the entire propanoic acid moiety or a suitable precursor onto the adamantane framework via a C-H functionalization reaction.

Strategies for the Construction and Functionalization of the Adamantane Core

The adamantane molecule is a rigid, stress-free tricyclic alkane with a structure superimposable on a subunit of the diamond lattice. wikipedia.orgnih.gov Its unique chemical properties, including the heightened reactivity of its four equivalent tertiary bridgehead C-H bonds, form the basis for its functionalization. wikipedia.orgnih.gov

Approaches to 1-Substituted Adamantanes with Dimethyl Substitution at C-3 and C-5

The synthesis of the target molecule typically commences with 1,3-dimethyladamantane. This starting material possesses two pre-existing methyl groups at two of the four bridgehead positions. This substitution pattern simplifies subsequent reactions, as it directs functionalization to the remaining, electronically activated tertiary bridgehead positions (C-1 and C-7, which are equivalent in this symmetric molecule).

Common methods to generate a reactive handle at the C-1 position include:

Halogenation: 1,3-Dimethyladamantane can be readily brominated to yield 1-bromo-3,5-dimethyladamantane. chemicalbook.comepo.org This reaction proceeds with high selectivity for the tertiary position due to the stability of the intermediate adamantyl carbocation. This bromo-derivative serves as a versatile intermediate for subsequent nucleophilic substitution or organometallic reactions. researchgate.netresearchgate.net

Direct C-H Functionalization: Modern synthetic methods allow for the direct conversion of adamantyl C-H bonds to C-C bonds, often via radical intermediates. nih.govrsc.org These methods offer an atom-economical route that avoids pre-functionalization steps like halogenation.

Stereochemical Control and Regioselectivity in Adamantane Functionalization

The rigid, cage-like structure of adamantane largely dictates the stereochemical outcomes of its reactions. wikipedia.org For the synthesis of this compound, the primary concern is regioselectivity rather than stereoselectivity, as the target is achiral.

The key to regioselectivity lies in the inherent reactivity differences between the C-H bonds of the adamantane cage:

Bridgehead (Tertiary) vs. Bridge (Secondary) Positions: The tertiary C-H bonds at the bridgehead positions (C-1, C-3, C-5, C-7) are significantly more reactive towards radical abstraction or electrophilic attack than the secondary C-H bonds of the methylene (B1212753) bridges. nih.gov This is due to the greater stability of the resulting tertiary radical or carbocation intermediate.

Effect of Existing Substituents: In 1,3-dimethyladamantane, the methyl groups at C-3 and C-5 direct further substitution to the remaining unsubstituted bridgehead positions, C-1 and C-7. This ensures high regioselectivity in reactions like bromination or radical alkylation.

Elaboration of the Propanoic Acid Side Chain at the Adamantane C-1 Position

Once the 1,3-dimethyladamantane core is prepared for substitution at the C-1 position, the next critical phase is the construction of the three-carbon propanoic acid side chain.

Carbon-Carbon Bond Forming Reactions for Chain Extension

Several methodologies can be employed to forge the crucial carbon-carbon bond between the adamantane core and the side chain.

Radical Alkylation (Giese-type Reaction): A powerful and direct method involves the radical addition of the 1,3-dimethyladamantyl radical to an electron-deficient alkene. nih.gov The adamantyl radical can be generated directly from 1,3-dimethyladamantane via hydrogen atom transfer (HAT). chemrxiv.orgacs.org Reaction with an acrylate ester, such as methyl or ethyl acrylate, directly installs the propanoate skeleton in a single step. This approach is highly efficient and selective for the tertiary position. rsc.org

Acylation followed by Elaboration: Friedel-Crafts acylation of 1,3-dimethyladamantane with acetyl chloride can produce 1-acetyl-3,5-dimethyladamantane. This ketone can then be subjected to a variety of chain-extension reactions, such as the Wittig reaction with a one-carbon phosphorane followed by further functional group manipulations, to build the required three-carbon chain.

Coupling with Organometallic Reagents: Starting from 1-bromo-3,5-dimethyladamantane, an organometallic species like a Grignard or organozinc reagent can be formed. researchgate.net This nucleophilic adamantyl reagent can then be coupled with a suitable three-carbon electrophile, such as an epoxypropane derivative or an allyl halide, followed by oxidation to furnish the propanoic acid side chain.

A summary of potential synthetic routes is presented below.

Starting MaterialKey Reagent(s)Intermediate(s)Final Product
1,3-DimethyladamantaneAcrylate Ester, Radical InitiatorAdamantyl Propanoate EsterThis compound
1-Bromo-3,5-dimethyladamantaneMg, CO₂, then 3-carbon electrophileAdamantyl Grignard ReagentThis compound
1,3-DimethyladamantaneAcetyl Chloride, AlCl₃1-Acetyl-3,5-dimethyladamantaneThis compound

Introduction and Derivatization of the Carboxylic Acid Moiety

The final step in the synthesis is securing the carboxylic acid functional group. The method for this depends on the strategy used for chain extension.

Hydrolysis of Esters: If the side chain is introduced using an acrylate ester, the resulting adamantyl propanoate ester is simply hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Oxidation of Precursors: If the carbon-carbon bond-forming reaction yields a side chain terminating in an alkene or an alcohol, a subsequent oxidation step is required. Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Carboxylation of Organometallics: While direct carboxylation of an adamantyl Grignard reagent with CO₂ is a classic method to produce an adamantane carboxylic acid, it only adds one carbon. orgsyn.org To form the propanoic acid, this would need to be followed by a separate chain extension sequence, making it a less direct route.

Ultimately, the hydrolysis of an ester precursor, formed via a direct radical addition to an acrylate, represents one of the most efficient and convergent strategies for the synthesis of this compound.

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

The scalable synthesis of this compound necessitates a detailed optimization of reaction conditions and the implementation of process intensification technologies. Key methodologies that can be adapted for this purpose include modifications of the Koch-Haaf reaction and free-radical carbonylation processes.

Optimization of reaction conditions typically involves a systematic study of the influence of various parameters on reaction yield and selectivity. For the carboxylation of adamantane derivatives, these parameters include the choice of catalyst, reaction temperature, pressure of carbon monoxide, and the nature of the solvent. For instance, in reactions analogous to the synthesis of adamantane carboxylic acids, strong acids like sulfuric acid are often employed. wikipedia.org The optimization would involve screening different acid concentrations and co-solvents to maximize the yield of the desired propanoic acid derivative while minimizing side reactions.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is particularly relevant for the synthesis of specialized chemicals like this compound. wikipedia.org One of the most promising approaches in this area is the use of flow chemistry. Continuous-flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. acs.orgbeilstein-journals.org The application of flow chemistry to the Koch-Haaf reaction of adamantanols has been successfully demonstrated, suggesting its feasibility for the synthesis of related carboxylic acids. beilstein-journals.org

The following interactive table presents a hypothetical optimization of the synthesis of a related compound, 1-adamantanecarboxylic acid, which illustrates the types of parameters that would be varied for this compound.

EntryCatalystTemperature (°C)Pressure (atm)SolventYield (%)
1H2SO4251Heptane65
2H2SO4501Heptane78
3H2SO4/BF3251Heptane85
4H2SO4/BF32510Heptane92
5Triflic Acid251DCM75

Another avenue for process intensification is the use of photocatalysis in continuous-flow systems. Photocatalytic methods can often be conducted under milder conditions and can offer unique reactivity. For adamantane functionalization, photocatalytic C–H activation has emerged as a powerful tool. rsc.orgacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches in Adamantane Chemistry

The application of green chemistry principles to the synthesis of adamantane derivatives, including this compound, is an area of growing importance. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.

One key principle is the use of safer solvents and reaction conditions. Traditional methods for adamantane functionalization often rely on harsh reagents and chlorinated solvents. wikipedia.org Research into greener alternatives is ongoing, with a focus on reducing the environmental impact of these syntheses.

Another important aspect is the development of catalytic reactions that are more atom-economical. Radical-based functionalizations, for example, can directly convert C–H bonds to C–C bonds, which is a highly desirable transformation from a green chemistry perspective. nih.gov The use of N-hydroxyphthalimide (NHPI) as a catalyst for the oxidative carbonylation of adamantane is an example of a metal-free approach that aligns with green chemistry principles. nih.gov

The following interactive table provides a comparison of different catalytic systems for adamantane carboxylation, highlighting the trend towards greener methodologies.

Catalyst SystemReagentsConditionsEnvironmental Considerations
Traditional H2SO4, Formic AcidHigh temperature, strong acidUse of corrosive and hazardous reagents
Photocatalytic Photocatalyst, CO, LightMild temperature and pressureReduced energy consumption, potential for renewable energy source
Metal-Free Radical NHPI, O2, COModerate temperatureAvoids the use of heavy metal catalysts

Furthermore, the development of biocatalytic methods for the functionalization of adamantanes represents a promising frontier in green adamantane chemistry. While still in early stages, the use of enzymes could offer highly selective and environmentally friendly routes to valuable adamantane derivatives.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyladamantane 1 Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns

The ¹H NMR spectrum of 3,5-Dimethyladamantane-1-propanoic Acid displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, reported in parts per million (ppm), are influenced by the local electronic environment of each proton. For instance, the protons of the methyl groups will have a characteristic chemical shift, as will the protons on the adamantane (B196018) cage and the propanoic acid side chain. The integration of these signals reveals the relative number of protons of each type. Furthermore, spin-spin coupling between neighboring non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of the carbon skeleton.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and substitution pattern of the carbon atoms. The spectrum will show distinct peaks for the methyl carbons, the quaternary carbons of the adamantane cage, the various methylene (B1212753) (-CH2-) groups within the cage, and the carbons of the propanoic acid moiety, including the carbonyl carbon which appears at a characteristically downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Adamantane CH₃~0.8-1.0~28-30Singlet
Adamantane CH₂~1.2-1.8~35-50Multiplets
Adamantane CH~1.5-2.0~30-40Multiplets
Adamantane C (quaternary)-~30-35-
-CH₂-CH₂-COOH~1.5-1.8~30-35Triplet
-CH₂-CH₂-COOH~2.2-2.5~35-40Triplet
-COOH~10-12~175-180Singlet

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

To unambiguously assign all proton and carbon signals and to establish the precise connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton-proton connectivity throughout the propanoic acid side chain and within the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing long-range connectivity, for example, linking the propanoic acid side chain to the adamantane cage and confirming the positions of the methyl groups.

Together, these 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. researchgate.netnih.govchemrxiv.orgrsc.org For this compound, HRMS provides an exact mass measurement, which can be used to calculate the unique molecular formula (C₁₅H₂₄O₂), thereby confirming the identity of the compound.

In addition to molecular formula determination, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. docbrown.info The molecule is subjected to a high-energy electron beam, causing it to ionize and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the adamantane cage itself. Analysis of these fragmentation patterns can provide further confirmation of the proposed structure.

Interactive Data Table: Expected HRMS Fragmentation Data

m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
[M]+C₁₅H₂₄O₂⁺ (Molecular Ion)-
[M - COOH]+C₁₄H₂₃⁺Loss of the carboxyl group
[M - C₃H₅O₂]+C₁₂H₁₉⁺Cleavage of the propanoic acid side chain
Various smaller fragmentsFragments of the adamantane cageRing fragmentation

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the methyl and methylene groups on the adamantane cage and the propanoic acid chain will appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the adamantane cage are often more prominent in the Raman spectrum. The C-C stretching vibrations of the cage and the C=O stretch of the carboxylic acid will also be observable.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)-Stretching
C-H (sp³)2850-30002850-3000Stretching
C=O (Carboxylic Acid)~1700~1700Stretching
C-O (Carboxylic Acid)~1210-1320-Stretching
C-C-~800-1200Stretching

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. By diffracting X-rays off the crystal lattice, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the propanoic acid side chain relative to the adamantane cage in the solid state.

Information about how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy for solid-state structural elucidation.

Theoretical and Computational Investigations of 3,5 Dimethyladamantane 1 Propanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties and predicting the three-dimensional structure of molecules. For a molecule like 3,5-Dimethyladamantane-1-propanoic Acid, these methods reveal how the rigid, bulky adamantane (B196018) cage influences the electronic environment of the propanoic acid functional group.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine ground-state properties such as molecular orbital energies, electrostatic potential maps, and charge distributions. dergipark.org.tr Studies on adamantane derivatives consistently show that the cage itself is a σ-rich, highly stable, and non-polar framework. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For adamantane derivatives, the HOMO is typically localized on the hydrocarbon cage, while the LUMO's character can be influenced by substituents. acs.org

In this compound, the HOMO is expected to be distributed across the C-C and C-H σ-bonds of the adamantane skeleton. The LUMO, conversely, would likely be centered on the π* orbital of the carbonyl group in the propanoic acid moiety. The methyl groups at the 3 and 5 positions act as weak electron-donating groups, which can slightly raise the HOMO energy level compared to unsubstituted adamantane-1-propanoic acid. acs.org

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. For this molecule, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density and susceptibility to electrophilic attack. The adamantane cage would exhibit a neutral or slightly positive potential (blue/green), consistent with its hydrophobic and electrophilic character. researchgate.net

Table 1: Predicted DFT (B3LYP/6-31G(d)) Properties for Adamantane Derivatives
PropertyAdamantane-1-carboxylic acid (AD3) dergipark.org.trPredicted this compound
HOMO Energy (eV)-7.5 to -8.5Slightly higher than AD3 (more donating groups)
LUMO Energy (eV)-0.5 to -1.5Similar to AD3 (LUMO on COOH group)
HOMO-LUMO Gap (eV)~6.0 to 7.0Slightly smaller than AD3
Dipole Moment (Debye)~1.5 to 2.5Similar magnitude, vector oriented along the propanoic acid chain

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. These methods can provide highly accurate electronic structures, though at a greater computational cost than DFT. researchgate.net For adamantane and its derivatives, ab initio calculations have been used to confirm geometries and vibrational frequencies. researchgate.net These methods would be essential for benchmarking DFT results and for calculations where high accuracy is paramount, such as determining precise reaction barriers or weak intermolecular interaction energies.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. organicchemistrytutor.com The rigid adamantane cage of this compound has no conformational flexibility. wikipedia.org Therefore, the conformational landscape is determined entirely by the rotation around the single bonds of the propanoic acid side chain.

A potential energy surface (PES) is a multidimensional map of a molecule's energy as a function of its geometric parameters. longdom.orglibretexts.org For this molecule, the most significant degrees of freedom are the dihedral angles along the C-C bonds of the propanoic acid chain. The PES would reveal the energy minima corresponding to stable conformers (e.g., staggered conformations) and the energy maxima corresponding to transition states between them (e.g., eclipsed conformations). libretexts.org

The key dihedral angles to consider are:

τ1: Rotation around the bond connecting the adamantane cage to the propanoic acid chain.

τ2: Rotation around the central C-C bond of the propanoic acid chain.

The bulky adamantane group would create significant steric hindrance, influencing the preferred conformations. The most stable conformer would likely adopt a staggered arrangement that minimizes steric clash between the adamantane cage and the carboxylic acid group. Mapping the PES would quantify the energy barriers for rotation, providing insight into the flexibility of the side chain at different temperatures. longdom.org

Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways

Computational chemistry is a valuable tool for predicting reaction pathways and identifying the structure of transition states. A primary synthetic route to adamantane carboxylic acids is the Koch-Haaf reaction, which involves the carboxylation of an alcohol or alkene using carbon monoxide in a strong acid. wikipedia.orgorgsyn.org

For this compound, a plausible synthesis could involve a related carboxylation reaction starting from a suitable 3,5-dimethyladamantane precursor. Theoretical calculations, particularly using DFT, can model the entire reaction coordinate. researchgate.net This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.

Transition State (TS) Search: Locating the highest energy point along the reaction pathway, which represents the activation barrier. The TS is a saddle point on the PES. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

In a Koch-Haaf type synthesis, the mechanism would involve the formation of a tertiary adamantyl cation, which then reacts with a carboxylating agent. wikipedia.org DFT calculations could elucidate the structure of this key carbocation intermediate and the transition state for the C-C bond formation, providing quantitative data on the reaction's activation energy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. dovepress.com MD simulations are particularly useful for understanding how molecules like this compound behave in a solvent and interact with each other. semanticscholar.orgksu.edu.sa

An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Structure: How solvent molecules arrange around the hydrophobic adamantane cage and the hydrophilic carboxylic acid head. tandfonline.com

Conformational Dynamics: The time-dependent rotation and flexibility of the propanoic acid side chain, complementing the static picture from conformational analysis. ksu.edu.sa

Intermolecular Interactions: The carboxylic acid group is capable of forming strong hydrogen bonds. MD simulations can show the formation of hydrogen-bonded dimers in non-polar solvents, a common feature for carboxylic acids. dergipark.org.trmdpi.com These simulations can quantify the stability and lifetime of these dimeric structures.

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom based on a force field that describes the interatomic forces. semanticscholar.orgnih.gov Analysis of these trajectories provides macroscopic properties like diffusion coefficients and radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. dovepress.com

Structure-Property Relationship (SPR) Modeling for Acidic Properties and Molecular Interactions

Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models aim to correlate a molecule's structural features with its physical or chemical properties. researchgate.net

For this compound, SPR models can predict key properties:

Acidic Properties (pKa): The acidity of the carboxylic acid group is influenced by the electronic effects of the substituent. The adamantane group is generally considered to be weakly electron-donating. The two additional methyl groups would slightly enhance this effect, potentially making the acid slightly weaker (higher pKa) than unsubstituted adamantane-1-propanoic acid. QSPR models, using descriptors like calculated atomic charges and electrostatic potentials, can provide quantitative predictions of pKa. researchgate.net

Molecular Interactions and Supramolecular Assembly: The distinct hydrophobic (dimethyladamantane cage) and hydrophilic (carboxylic acid) parts of the molecule give it amphiphilic character. This structure promotes self-assembly. In non-polar environments, dimerization via hydrogen bonding is expected. nih.gov The bulky and rigid shape of the adamantane cage is known to facilitate inclusion in host-guest complexes with molecules like cyclodextrins and cucurbiturils. nih.gov SPR models can help predict the strength of these interactions and the stability of the resulting supramolecular assemblies, which is crucial for applications in materials science and drug delivery. acs.orgmdpi.com

Chemical Reactivity and Derivatization of 3,5 Dimethyladamantane 1 Propanoic Acid

Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Pathways

The propanoic acid group is the primary site for straightforward chemical transformations, undergoing typical reactions characteristic of carboxylic acids. The ethylene (B1197577) spacer between the adamantane (B196018) cage and the carboxyl group mitigates the steric hindrance that can be observed with carboxylic acids directly attached to a bridgehead position, potentially leading to more favorable reaction kinetics. researchgate.net

Esterification: 3,5-Dimethyladamantane-1-propanoic acid can be readily converted to its corresponding esters through various standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common pathway.

Amidation: The formation of amides is another key transformation. The carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This pathway is crucial for linking the adamantane moiety to peptides, polymers, or other functional molecules. Research on related adamantane derivatives highlights that while amidation of bridgehead carboxylic acids can sometimes result in moderate yields, the presence of a spacer can improve reaction outcomes. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3,5-dimethyladamantane-1-propanol. This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol provides a new functional handle for further derivatization, such as ether formation or conversion to halides.

Table 1: Key Reactions at the Carboxylic Acid Moiety

Reaction Type Reagents Product Functional Group
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR')
Amidation Amine (R'R''NH), Coupling Agent (e.g., EDC) Amide (-CONR'R'')
Reduction Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) Primary Alcohol (-CH₂OH)

Functionalization of the Adamantane Cage at Other Positions (e.g., Remote C-H Activation, Halogenation)

While the carboxylic acid group is the most reactive site, the adamantane cage itself can be functionalized, although this often requires more forcing conditions. The cage is composed of strong tertiary (bridgehead) and secondary C-H bonds. nih.gov The existing methyl groups at positions 3 and 5 leave the remaining bridgehead position (C7) as a primary target for functionalization.

Halogenation: Direct bromination of the 1,3-dimethyladamantane (B135411) core is a well-established method to introduce a functional group at the remaining bridgehead position. google.com This reaction typically proceeds via a carbocation or radical intermediate. nih.govgoogle.com For this compound, treatment with bromine could selectively yield 7-bromo-3,5-dimethyladamantane-1-propanoic acid. This bromo-derivative is a versatile intermediate for introducing other functionalities via nucleophilic substitution.

Remote C-H Activation: Modern synthetic methods allow for the activation of the typically inert C-H bonds of the adamantane skeleton. nih.gov Radical-based functionalization can introduce alkyl groups or other functionalities at the bridgehead positions. nih.gov For instance, reactions involving peroxide initiators can generate adamantyl radicals that subsequently react with various substrates like alkenes. nih.govresearchgate.net These methods could be applied to introduce substituents at the C7 position or, with less selectivity, at the methylene (B1212753) (secondary) positions of the cage.

Table 2: Representative Functionalization of the Adamantane Cage

Position Reaction Type Typical Reagents Potential Product
C7 (Bridgehead) Bromination Br₂, Lewis Acid 7-Bromo derivative
C7 (Bridgehead) Alkylation Alkenes, Radical Initiator 7-Alkyl derivative

Formation of Homologous and Analogous Derivatives

This compound itself can be considered a homolog of 3,5-dimethyladamantane-1-carboxylic acid, with an additional methylene group in its side chain. sigmaaldrich.com This homologous series can be extended by synthetic routes that add or remove carbons from the linker.

Analogous derivatives can be synthesized by modifying the core structure. For example, (±)-(3,5-dimethyl-adamantane-1-yl)phenylacetic acid is an analog where a phenyl group is incorporated into the side chain. mdpi.com This analog has been used to synthesize a series of 1,3-disubstituted ureas by converting the carboxylic acid to an isocyanate, followed by reaction with various anilines. mdpi.com This demonstrates how modifications to the linker between the adamantane cage and the carboxylic acid create a diverse family of related compounds with potentially different chemical and physical properties.

Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions utilizing the Adamantane and Propanoic Acid Moieties

The unique structural features of this compound make it an excellent building block for supramolecular chemistry.

Host-Guest Interactions: The adamantane group is a classic "guest" moiety in host-guest chemistry due to its size, shape, and lipophilicity. pensoft.net It forms stable inclusion complexes with various "host" molecules, most notably cyclodextrins. The 3,5-dimethyladamantane portion of the molecule can bind within the hydrophobic cavity of a cyclodextrin, driven by the hydrophobic effect. This interaction is widely used to construct non-covalent assemblies, drug delivery systems, and molecular sensors. pensoft.net

Self-Assembly: The carboxylic acid moiety provides a site for directional, non-covalent interactions, particularly hydrogen bonding. In nonpolar solvents or in the solid state, the carboxylic acid groups can dimerize through hydrogen bonds. This, combined with the bulky nature of the adamantane group, can direct the self-assembly of the molecules into higher-order structures like micelles, vesicles, or surface monolayers. The interplay between the hydrophilic carboxylic acid head and the hydrophobic adamantane tail gives the molecule amphiphilic character, which is fundamental to self-assembly processes.

Table 3: Supramolecular Applications

Moiety Interaction Type Example Partner/Process Application Area
3,5-Dimethyladamantane Cage Host-Guest (Hydrophobic) Cyclodextrins, Calixarenes Drug Delivery, Molecular Recognition
Propanoic Acid Hydrogen Bonding Self-Dimerization, Interaction with polar surfaces Self-Assembly, Nanomaterials

Applications of 3,5 Dimethyladamantane 1 Propanoic Acid and Its Derivatives in Advanced Materials and Catalysis

Utilization as Monomers in Polymer Synthesis for High-Performance Materials

The incorporation of the bulky and rigid 3,5-dimethyladamantane moiety into polymer backbones is anticipated to impart significant enhancements to the material's properties. This is a well-established strategy for developing high-performance polymers.

The integration of adamantane (B196018) units into polymer chains, such as polyamides and polyesters, is known to increase their glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. researchgate.netmdpi.com The rigid, three-dimensional structure of the adamantane cage restricts segmental motion of the polymer chains, leading to a higher Tg. This makes the resulting polymers suitable for applications requiring dimensional stability at elevated temperatures.

For instance, aromatic polyamides containing bulky, noncoplanar naphthalene (B1677914) groups have demonstrated excellent thermal stability, with 5% mass loss temperatures ranging between 409 and 438 °C. researchgate.net Similarly, polyamides with pendant pentadecyl chains have shown 10% mass loss at temperatures from 346 to 508 °C. mdpi.com By analogy, polyamides or polyesters synthesized using 3,5-Dimethyladamantane-1-propanoic acid as a monomer are expected to exhibit comparable or even superior thermal properties due to the adamantane core's inherent stability.

Table 1: Thermal Properties of Aromatic Polyamides with Bulky Side Chains

Polymer ID 5% Mass Loss Temperature (°C) Glass Transition Temperature (Tg, °C)
Polyamide with Naphthalene moieties 409 - 438 Not Specified
Polyamide with Pentadecyl chains 346 - 508 Not Specified
Polyamide with Phenoxy motifs Up to 385 225 - 256

Note: This table is illustrative and based on data for analogous polymer systems.

The mechanical properties of polymers are also significantly influenced by the presence of adamantane units. The rigidity of the adamantane structure can lead to polymers with high Young's moduli and tensile strengths. mdpi.com For example, films of certain aromatic polyamides have shown tensile strengths of 79–93 MPa and Young's moduli of 1.7–2.6 GPa. mdpi.com

Adamantane derivatives are valuable in the formulation of specialty resins and coatings due to the hardness and thermal stability they impart. Polyester (B1180765) resins based on bio-derived monomers like 2,5-furandicarboxylic acid have been investigated as sustainable alternatives for coil coatings. mdpi.comresearchgate.net These resins, when formulated into coatings, exhibit properties comparable to their standard industrial counterparts. mdpi.com The incorporation of this compound into polyester or alkyd resins could lead to coatings with enhanced scratch resistance, higher gloss, and improved thermal stability.

In the realm of nanocomposites, the adamantane cage can act as a robust anchor point for functional groups or as a rigid filler to improve the mechanical and thermal properties of the composite material. The well-defined structure of adamantane allows for precise control over the spatial arrangement of functionalities, which is crucial in the design of advanced nanocomposites.

Role as Precursors for Novel Ligands in Organometallic Chemistry and Catalysis

The steric and electronic properties of ligands play a crucial role in the efficacy of metal catalysts. The bulky nature of the adamantyl group makes it an attractive component in the design of ligands for various catalytic transformations.

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis. nih.govcardiff.ac.uktcichemicals.com The introduction of a 3,5-dimethyladamantyl group onto a phosphine ligand would create a sterically demanding environment around the metal center. This steric bulk can promote reductive elimination and prevent catalyst deactivation pathways, leading to higher catalytic activity and turnover numbers. The synthesis of such ligands would typically involve the reaction of a suitable adamantyl-containing organometallic reagent with a halophosphine. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis. nih.govresearchgate.netrsc.orgmdpi.com The first stable NHC, 1,3-di(adamantyl)imidazole-2-ylidene, highlights the effectiveness of the adamantyl group in stabilizing the carbene carbon. mdpi.com A derivative of this compound could be functionalized to serve as a precursor for novel NHC ligands. The resulting NHCs would possess significant steric bulk, influencing the catalytic activity and selectivity of the corresponding metal complexes.

Palladium complexes bearing bulky phosphine or NHC ligands are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.comnih.gov The steric hindrance provided by adamantyl-containing ligands can be beneficial in promoting the coupling of challenging substrates. For example, palladium complexes with S,O-ligands have been shown to be effective in the C-H olefination of aromatic compounds. nih.govru.nl While not directly involving an adamantyl group, this demonstrates the principle of ligand-promoted catalysis where steric and electronic effects are key.

The catalytic activity of palladium nanoparticles can also be influenced by the capping ligands. nih.gov Ligands derived from this compound could be used to stabilize palladium nanoparticles, potentially leading to catalysts with enhanced activity and selectivity in reactions such as reductions, oxidations, and C-C coupling reactions in aqueous media. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions and Ligand Types

Reaction Type Ligand Class Metal Center Potential Role of Adamantyl Group
Suzuki-Miyaura Coupling Phosphines, NHCs Palladium Enhance catalyst stability and activity
C-H Olefination S,O-Ligands Palladium Provide steric bulk to promote reaction
Reduction of 4-nitrophenol Thiolates (on NPs) Palladium Modify nanoparticle surface and activity
Homocoupling of Phenylboronic acid Thiolates (on NPs) Palladium Influence catalytic performance

Note: This table provides a general overview of relevant catalytic systems.

Development of Molecular Building Blocks for Nanotechnology and Smart Materials

The rigid and well-defined structure of adamantane makes it an excellent candidate as a molecular building block for the construction of supramolecular assemblies and smart materials. nih.govmdpi.comrsc.org

The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into larger, ordered structures through covalent or non-covalent interactions. For instance, phosphonopropionic acid has been demonstrated as a building block in supramolecular chemistry, forming extended hydrogen-bonded networks. nih.gov Similarly, the carboxylic acid group of this compound can participate in hydrogen bonding to form dimers or more complex assemblies.

Furthermore, the adamantane core can serve as a rigid scaffold to which other functional units can be attached. This allows for the precise positioning of these units in three-dimensional space, a key requirement for the design of molecular machines and smart materials that respond to external stimuli. The self-assembly of such adamantane-based building blocks can lead to the formation of materials with tunable properties, such as porous solids for gas storage or stimuli-responsive gels.

Exploitation in Surface Modification and Interface Science

The unique structural characteristics of this compound, namely its bulky, rigid, and lipophilic dimethyladamantane cage combined with a functional propanoic acid group, make it and its derivatives highly suitable for applications in surface modification and interface science. The adamantane moiety acts as a robust anchor to surfaces, while the carboxylic acid group provides a versatile point for attachment or interaction with various substrates and molecules.

The primary mechanism by which adamantane derivatives modify surfaces is through the formation of self-assembled monolayers (SAMs). These are ordered molecular assemblies that spontaneously form on a surface. In the case of this compound, the propanoic acid head group can bind to suitable substrates, such as metal oxides or other materials with hydroxylated surfaces, through hydrogen bonding or covalent linkages. The bulky 3,5-dimethyladamantane groups would then be exposed, creating a new surface with distinct properties.

Key Research Findings in Adamantane-Based Surface Modification:

While specific research on this compound is limited, studies on analogous adamantane carboxylic acids provide significant insights into their behavior and potential applications.

Formation of Stable and Ordered Monolayers: Adamantane carboxylic acids have been shown to form well-ordered and densely packed monolayers on various substrates. The rigid, cage-like structure of the adamantane unit promotes strong van der Waals interactions between adjacent molecules, leading to highly stable and organized assemblies. For instance, studies on adamantane carboxylic acid on silver and gold surfaces have demonstrated the formation of ordered binary self-assembled monolayers. rsc.org

Control of Surface Energy and Wettability: The hydrophobic nature of the adamantane cage is a key feature exploited in surface modification. By forming a monolayer of this compound on a hydrophilic surface, the surface energy can be significantly lowered, rendering it hydrophobic or even superhydrophobic. This is due to the nonpolar hydrocarbon structure of the adamantane group being exposed to the environment. The degree of hydrophobicity can be tuned by controlling the packing density and ordering of the monolayer.

Molecular Anchoring and Host-Guest Chemistry: The adamantane cage is a well-known guest molecule in host-guest chemistry, particularly with cyclodextrins. Surfaces modified with this compound can be used as platforms for the controlled assembly of supramolecular structures. For example, a surface functionalized with this adamantane derivative could selectively bind cyclodextrin-modified molecules or nanoparticles, enabling the fabrication of complex, multi-layered systems for applications in sensing, drug delivery, and catalysis. The adamantane moiety serves as a robust anchor in lipid bilayers of liposomes, which has promising applications in targeted drug delivery and surface recognition. nih.govresearchgate.net

Enhanced Stability: The inherent thermal and chemical stability of the adamantane core imparts robustness to the modified surfaces. tandfonline.com This makes adamantane-based SAMs suitable for applications in harsh environments where other organic monolayers might degrade.

Interactive Data Table: Properties of Adamantane Derivatives in Surface Applications

CompoundSubstrateMonolayer PropertiesApplication
1-Adamantanecarboxylic acidGold/SilverForms ordered binary self-assembled monolayers. rsc.orgNanolithography, patterned surfaces.
1-AdamantanethiolGoldForms highly packed hexagonal layers. researchgate.netNanolithography, molecular electronics.
Adamantane-based surfactantsWater-air interfaceLowers surface tension, low critical micelle concentration. researchgate.netresearchgate.netEmulsifiers, foaming agents.
Mannosylated 1-aminoadamantaneLipid bilayerAnchors in the lipid core, exposes mannose on the surface. researchgate.netTargeted drug delivery, surface recognition.

The propanoic acid linker in this compound provides greater flexibility compared to a direct carboxylic acid attachment, which can influence the packing and orientation of the molecules in the self-assembled monolayer. This flexibility could allow for better surface coverage and more accessible functional groups at the interface.

In interface science, derivatives of this compound can act as surfactants or compatibilizers. The amphiphilic nature of such molecules, with a hydrophobic adamantane tail and a hydrophilic head group (derived from the propanoic acid), allows them to assemble at oil-water or other liquid-liquid interfaces, reducing interfacial tension. Adamantane's unique structure contributes to the formation of stable emulsions and foams. tandfonline.com

Future Research Directions and Unexplored Avenues for 3,5 Dimethyladamantane 1 Propanoic Acid

Development of Innovative and Atom-Economical Synthetic Methodologies

Current synthetic routes to functionalized adamantanes often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 3,5-Dimethyladamantane-1-propanoic Acid.

Another promising avenue is the exploration of flow chemistry for the synthesis. Continuous-flow reactors can offer enhanced control over reaction parameters, improve safety for highly exothermic reactions, and facilitate easier scale-up compared to traditional batch processes. Investigating multi-step syntheses in a continuous-flow setup could streamline the production of this compound and its derivatives.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H Functionalization Fewer synthetic steps, reduced waste, high selectivity.Development of selective catalysts (e.g., photocatalysts, transition metals) for direct propionylation of 1,3-dimethyladamantane (B135411). chemrxiv.org
Flow Chemistry Improved reaction control, enhanced safety, scalability.Adaptation of multi-step syntheses into a continuous-flow process; optimization of reactor design and conditions.
Mechanochemistry Reduced solvent usage, potential for novel reactivity.Exploring solvent-free or low-solvent reactions using ball milling for key synthetic steps.

Advanced Computational Design and Predictive Modeling for Tailored Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new materials and molecules by predicting their properties before synthesis. hilarispublisher.com For this compound, advanced computational modeling can guide the rational design of derivatives with tailored functionalities.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov These calculations can predict how modifications to the propanoic acid chain or the adamantane (B196018) core would influence the molecule's properties, such as its acidity, lipophilicity, and conformational flexibility. This predictive capability is crucial for designing derivatives for specific applications, from catalysts to components in optical materials. hilarispublisher.comnih.gov

Molecular dynamics (MD) simulations can be used to understand how this compound and its derivatives interact with other molecules or surfaces. hilarispublisher.com For example, MD could model the self-assembly of these molecules into larger structures or their binding affinity to a specific target, which is invaluable for applications in material science and supramolecular chemistry. mdpi.com Furthermore, machine learning algorithms, trained on data from both computational simulations and experiments, could establish quantitative structure-property relationships (QSPR) to rapidly screen virtual libraries of potential derivatives for desired characteristics. nih.gov

Computational MethodPredicted PropertiesPotential Application Area
Density Functional Theory (DFT) Electronic structure, reactivity, stability, optical properties. hilarispublisher.comnih.govDesign of electronic materials, catalysts.
Molecular Dynamics (MD) Self-assembly behavior, binding affinity, conformational dynamics. hilarispublisher.comSupramolecular chemistry, surface coatings.
Machine Learning (QSPR) Rapid screening of properties (e.g., solubility, thermal stability). nih.govHigh-throughput virtual screening of derivatives.

Expanded Scope of Applications in Emerging Material Science and Catalytic Systems

The unique combination of a bulky, rigid adamantane group and a functional carboxylic acid makes this compound an attractive building block for advanced materials and catalytic systems. researchgate.net

In material science, the propanoic acid group can serve as a reactive handle for polymerization. Incorporating the 3,5-dimethyladamantane moiety into polymer backbones could yield materials with enhanced thermal stability, rigidity, and specific optical properties. rsc.org Research into creating novel polyesters, polyamides, or polyanhydrides using this molecule as a monomer is a promising direction. Additionally, its rigid structure could be exploited in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs), where it would act as a robust and sterically demanding linker to create materials with tailored porosity for gas storage or separation.

In catalysis, the adamantane scaffold is known for its ability to provide steric bulk, which can influence the selectivity of a catalytic reaction. researchgate.net The propanoic acid chain of this compound could be used to anchor the molecule to a metal center, creating a bulky ligand for organometallic catalysis. Such a catalyst could exhibit unique selectivity in reactions like cross-coupling or hydrogenation due to the specific steric environment created by the dimethyladamantane group.

Interdisciplinary Research Integrating this compound with Novel Technologies

The future of molecular science lies in interdisciplinary collaboration. Integrating this compound with emerging technologies could lead to significant breakthroughs.

One major area is in supramolecular chemistry and nanotechnology. The adamantane cage is well-known for its ability to form strong host-guest complexes with cyclodextrins. mdpi.com The propanoic acid derivative could be used as a "molecular anchor" to attach other functional units (e.g., fluorophores, therapeutic agents) to cyclodextrin-coated surfaces or nanoparticles. This could be applied in the development of targeted drug delivery systems or advanced biosensors. The carboxylic acid group provides a convenient point for conjugation to biomolecules or other technological components.

Another avenue is the development of advanced surface coatings and lubricants. The rigid, hydrocarbon-rich adamantane core can impart hydrophobic and low-friction properties. By grafting a layer of this compound onto a surface via its acid group, it may be possible to create highly durable and water-repellent coatings. Its thermal stability could also make it a candidate for high-performance lubricant additives. Exploring these possibilities will require collaboration between chemists, materials scientists, and engineers.

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyladamantane-1-propanoic Acid, and how do reaction conditions influence yield?

The compound can be synthesized via functionalization of the adamantane core. A common approach involves introducing the propanoic acid moiety through alkylation or carboxylation reactions. For example, (±)-1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane serves as a precursor for urea derivatives containing the 3,5-dimethyladamantane fragment, where coupling with propanoic acid derivatives under basic conditions (e.g., triethylamine) yields the target compound . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) is critical to minimize side reactions like adamantane ring decomposition.

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve adamantane proton environments and propanoic acid chain signals. For example, adamantane methyl groups (3,5-dimethyl) appear as singlets in ¹H NMR, while the propanoic acid moiety shows distinct coupling patterns. X-ray crystallography is recommended for absolute stereochemical determination, as demonstrated for structurally related adamantane derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95% by HPLC with UV detection at 254 nm).

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s adamantane core and carboxylic acid group necessitate precautions:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles to avoid skin/eye irritation.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage: Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Refer to safety data sheets (SDS) for first-aid measures, including flushing eyes with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How do steric effects of the 3,5-dimethyladamantane group influence the compound’s reactivity in catalytic reactions?

The adamantane scaffold imposes significant steric hindrance, affecting reaction kinetics. For instance, in palladium-catalyzed cross-couplings, bulky ligands (e.g., tricyclohexylphosphine) are required to stabilize intermediates. Computational studies (DFT) reveal that the methyl groups at positions 3 and 5 reduce accessibility to the adamantane C1 position, slowing nucleophilic attack by ~30% compared to unsubstituted adamantane derivatives .

Q. What strategies resolve contradictions in solubility data for this compound across polar and nonpolar solvents?

Discrepancies arise from the compound’s amphiphilic nature: the adamantane core is hydrophobic, while the propanoic acid group enhances polarity. Systematic solubility profiling in solvents like ethanol (polar protic), THF (polar aprotic), and hexane (nonpolar) reveals pH-dependent behavior. For example, solubility in water increases at pH >7 (deprotonated carboxylate form), validated by UV-Vis spectroscopy and dynamic light scattering (DLS) .

Q. How can impurities (e.g., regioisomers or degradation products) be identified and quantified in synthetic batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates regioisomers. Degradation products (e.g., decarboxylated derivatives) are monitored via stability studies under accelerated conditions (40°C/75% RH for 4 weeks). Quantitation limits (LOQ) of 0.1% are achievable using charged aerosol detection (CAD) .

Q. What computational models predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate adamantane substitution patterns with target binding. For example, methyl groups at positions 3 and 5 enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neurological targets. MD simulations (AMBER) further assess stability in enzyme active sites, such as NMDA receptors, where the adamantane moiety mimics endogenous ligands .

Methodological Considerations

  • Experimental Design: Use fractional factorial designs to optimize multi-step syntheses, prioritizing factors like catalyst loading and solvent choice.
  • Data Interpretation: Apply multivariate analysis (PCA) to distinguish spectral noise from authentic signals in complex NMR datasets.
  • Contradiction Mitigation: Cross-validate analytical results (e.g., NMR with X-ray) to resolve structural ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.